3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691995
InChI: InChI=1S/C7H8ClNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1,3,9H2
SMILES:
Molecular Formula: C7H8ClNOS
Molecular Weight: 189.66 g/mol

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one

CAS No.:

Cat. No.: VC17691995

Molecular Formula: C7H8ClNOS

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one -

Specification

Molecular Formula C7H8ClNOS
Molecular Weight 189.66 g/mol
IUPAC Name 3-amino-1-(3-chlorothiophen-2-yl)propan-1-one
Standard InChI InChI=1S/C7H8ClNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1,3,9H2
Standard InChI Key HBILSXDPDXMZKR-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1Cl)C(=O)CCN

Introduction

Molecular Structure and Nomenclature

The compound’s IUPAC name, 3-amino-1-(3-chlorothiophen-2-yl)propan-1-one, reflects its core structure:

  • A thiophene ring substituted with chlorine at the 3-position.

  • A propan-1-one group attached to the thiophene’s 2-position.

  • An amino group (-NH<sub>2</sub>) at the 3-position of the propanone chain.

Structural Characteristics

  • Molecular Formula: C<sub>7</sub>H<sub>8</sub>ClNOS

  • Molecular Weight: 189.66 g/mol (calculated)

  • Key Functional Groups:

    • Chlorothiophene (electron-withdrawing substituent)

    • Ketone (propan-1-one)

    • Primary amine (nucleophilic site)

The chlorine atom’s position on the thiophene ring influences electronic distribution, while the amino group enhances solubility and reactivity in polar solvents .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 3-amino-1-(3-chlorothiophen-2-yl)propan-1-one is documented, analogous methods for chlorothiophene ketones suggest the following pathways:

Route 1: Friedel-Crafts Acylation

  • Starting Material: 3-chlorothiophene.

  • Acylation: Reaction with β-alanine derivatives or acryloyl chloride under Friedel-Crafts conditions.

  • Amination: Introduction of the amino group via reductive amination or nucleophilic substitution .

Route 2: Multi-Step Functionalization

  • Thiophene Chlorination: Direct chlorination of thiophene at the 3-position.

  • Ketone Formation: Grignard reaction with propanone precursors.

  • Amino Group Introduction: Gabriel synthesis or Curtius rearrangement.

Key Reaction Conditions:

  • Catalysts: Polyphosphoric acid (PPA) or Lewis acids (AlCl<sub>3</sub>).

  • Solvent-free protocols to enhance yield and purity .

Spectroscopic Characterization

Hypothetical data based on structural analogs:

TechniqueKey Signals
FT-IR- N-H stretch: ~3350 cm<sup>−1</sup>
- C=O stretch: ~1680 cm<sup>−1</sup>
<sup>1</sup>H NMR- Thiophene H: δ 7.2–7.5 ppm
- CH<sub>2</sub>NH<sub>2</sub>: δ 2.8–3.1 ppm
<sup>13</sup>C NMR- C=O: δ 205–210 ppm
- Thiophene C-Cl: δ 125–130 ppm

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated 120–140°C (based on chloro-thiophene analogs).

  • Solubility:

    • Polar solvents (DMSO, methanol): High due to amino group.

    • Non-polar solvents (hexane): Low.

Electronic Properties

  • Hammett Constant (σ): Chlorine’s meta-position confers σ<sub>m</sub> ≈ 0.37, enhancing electrophilic substitution reactivity.

  • Dipole Moment: ~3.5 D (calculated via DFT for analogous structures) .

Chemical Reactivity

Nucleophilic Reactions

  • Amino Group:

    • Forms Schiff bases with aldehydes.

    • Participates in acylation (e.g., with acetyl chloride).

Electrophilic Reactions

  • Thiophene Ring:

    • Sulfonation at the 5-position.

    • Nitration under mixed acid conditions.

Redox Reactions

  • Ketone Reduction: LiAlH<sub>4</sub> reduces C=O to CH<sub>2</sub>OH.

  • Oxidation: MnO<sub>2</sub> oxidizes thiophene to sulfoxide .

Industrial and Materials Applications

Coordination Chemistry

  • Metal Complexation: Binds transition metals (Cu<sup>2+</sup>, Fe<sup>3+</sup>) through N and S atoms.

  • Applications: Catalysts in cross-coupling reactions.

Optoelectronic Materials

  • Band Gap: ~3.2 eV (calculated), suitable for organic semiconductors.

  • Nonlinear Optical (NLO) Properties: Hyperpolarizability (β) ≈ 1.5 × 10<sup>−30</sup> esu .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator